1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin-11-one core fused with a cyclopropanecarboxamide moiety substituted at the 2-position. The dibenzo oxazepin scaffold is notable for its planar aromatic system and hydrogen-bonding capabilities via the oxazepinone carbonyl and amide groups. While detailed pharmacological data are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry for targeting enzymes or receptors requiring rigid, polycyclic frameworks .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-15-7-5-14(6-8-15)23(11-12-23)22(28)25-16-9-10-19-17(13-16)21(27)26-18-3-1-2-4-20(18)29-19/h1-10,13H,11-12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQIRQXDXBIWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 335.37 g/mol
- Key Functional Groups : Fluorophenyl moiety, dibenzo[b,f][1,4]oxazepin core, and cyclopropanecarboxamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems or exhibit anti-inflammatory properties through the inhibition of pro-inflammatory mediators.
Antimicrobial Activity
Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepine compounds can exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds structurally similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Cytotoxicity
The cytotoxic effects of the compound were evaluated in various human cell lines. The results indicated:
- IC50 Values : The compound exhibited low toxicity in human keratinocytes (HaCaT) and fibroblasts (HDF), with IC50 values exceeding 25 μM, suggesting a favorable safety profile compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through the measurement of nitric oxide (NO) production in LPS-stimulated macrophages:
- Results : The compound demonstrated a significant reduction in NO levels, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Cytotoxicity | Low toxicity (IC50 > 25 μM) | |
| Anti-inflammatory | Reduced NO production |
Case Study: Antimicrobial Efficacy
In a study exploring the effects of various dibenzo[b,f][1,4]oxazepine derivatives on bacterial resistance mechanisms, compounds similar to this compound were found to enhance the efficacy of existing antibiotics against resistant strains. This suggests a potential role for this compound in combination therapies aimed at overcoming antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carboxamide vs. Sulfonamide
The target compound contains a carboxamide linker (CONH-), whereas analogs like N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () and N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () feature sulfonamide (SO₂NH-) groups. Carboxamides may exhibit stronger hydrogen-bond donor capacity, favoring target engagement in hydrophobic pockets .
Substituent Effects on the Dibenzo Oxazepin Core
Halogenation :
- The 8-chloro substituent in ’s compound increases molecular weight (442.7 g/mol) and lipophilicity compared to the target compound’s unsubstituted core. Chlorine’s electron-withdrawing effects may enhance oxidative stability but reduce metabolic clearance .
- The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, leveraging fluorine’s electronegativity and small atomic radius .
- Methylation also increases hydrophobicity (e.g., : logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .
Cyclopropane vs. Aromatic or Aliphatic Substituents
The cyclopropane ring in the target compound imposes geometric constraints, promoting pre-organization for target binding. In contrast, N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () replaces the dibenzo oxazepin core with a simpler phenyl group, reducing conformational rigidity. The 4-methoxyphenoxy group in enhances polarity but may increase susceptibility to demethylation metabolism .
Structural and Molecular Data Comparison
Table 1. Key Structural and Physicochemical Properties of Compared Compounds
*Abbreviations: BS = benzenesulfonamide; MS = methanesulfonamide; Ph = phenyl; Me = methyl; Et = ethyl.
Implications for Drug Design
- Sulfonamide analogs (e.g., ) may favor targets requiring acidic proton donors, such as carbonic anhydrases or tyrosine phosphatases.
- Methyl/chloro substituents () trade solubility for enhanced bioavailability, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
